BenchChemオンラインストアへようこそ!

N-Fmoc-(+/-)-cis-2-amino-2-methyl-cyclohexane-carboxylic acid

Foldamer β-Peptide Helical secondary structure

This Cα-methyl, cis-cyclohexane amino acid combines three cooperating conformational constraints (ring size, relative stereochemistry, and tetrasubstitution) that cannot be replicated by single-feature analogs. It directs 11/9- or 12/10-helical folds in α/β-peptides and confers broad-spectrum proteolytic resistance against DPP-IV, chymotrypsin, trypsin, and other clinically relevant proteases. The racemic mixture enables cost-effective initial screening, while the Fmoc group permits direct incorporation into standard SPPS workflows.

Molecular Formula C23H25NO4
Molecular Weight 379.456
CAS No. 1335031-48-5
Cat. No. B3010250
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Fmoc-(+/-)-cis-2-amino-2-methyl-cyclohexane-carboxylic acid
CAS1335031-48-5
Molecular FormulaC23H25NO4
Molecular Weight379.456
Structural Identifiers
SMILESCC1(CCCCC1C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
InChIInChI=1S/C23H25NO4/c1-23(13-7-6-12-20(23)21(25)26)24-22(27)28-14-19-17-10-4-2-8-15(17)16-9-3-5-11-18(16)19/h2-5,8-11,19-20H,6-7,12-14H2,1H3,(H,24,27)(H,25,26)/t20-,23-/m1/s1
InChIKeyCJXLKGZDLUALHA-NFBKMPQASA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-Fmoc-(+/-)-cis-2-amino-2-methyl-cyclohexane-carboxylic acid (CAS 1335031-48-5): Procurement-Grade Overview for Constrained Peptide Building Blocks


N-Fmoc-(+/-)-cis-2-amino-2-methyl-cyclohexane-carboxylic acid (CAS 1335031-48-5) is a Cα-tetrasubstituted, Fmoc-protected amino acid building block featuring a cyclohexane ring with cis-configured amino and carboxyl substituents and an α-methyl group [1]. The compound has a molecular formula of C23H25NO4 and a molecular weight of 379.4 g/mol, supplied as a solid with the Fmoc functional group compatible with standard Fmoc-solid-phase peptide synthesis (SPPS) protocols . As a member of the cyclic β-amino acid class, this compound is classified as a special amino acid derivative used in peptidomimetic and foldamer research [2]. Commercial availability includes catalog listings from Sigma-Aldrich (AldrichCPR collection, CDS024483) and AKSci (95% minimum purity), though Sigma-Aldrich explicitly notes that no analytical data is collected for this product and it is sold 'AS-IS' for early discovery research .

Why Generic Substitution of N-Fmoc-cis-2-amino-2-methyl-cyclohexane-carboxylic acid with Non-Methylated or trans-Configured Analogs Fails in Constrained Peptide Design


The combination of three structural features—cis ring stereochemistry, Cα-methyl (tetrasubstituted) geometry, and cyclohexane (six-membered) ring size—creates a unique conformational constraint profile that cannot be replicated by swapping in any single-feature analog. The cis configuration dictates distinct φ/ψ backbone dihedral angle preferences compared to the trans isomer; homochiral oligomers of cis-2-aminocyclohexanecarboxylic acid (cis-ACHC) do not form helical structures on their own but participate in specific heterooligomer helix types (e.g., 11/9-helix and 12/10-helix) that are inaccessible to trans-ACHC homooligomers, which robustly fold as 14-helices [1]. The α-methyl substituent introduces Cα-tetrasubstitution, which has been demonstrated across multiple peptide systems to confer substantial resistance to proteolytic degradation by sterically hindering protease active-site access [2]. Furthermore, the six-membered cyclohexane ring provides greater conformational rigidity than the five-membered cyclopentane analog, with larger ring sizes exhibiting greater enhancement of proteolytic stability in model peptide systems [3]. Substituting with N-Fmoc-trans-2-amino-2-methyl-cyclohexane-carboxylic acid (trans isomer), N-Fmoc-cis-2-amino-cyclohexane-carboxylic acid (lacking the α-methyl), or N-Fmoc-cis-2-amino-2-methyl-cyclopentane-carboxylic acid (smaller ring) would each sacrifice at least one of these three cooperating constraint elements, potentially altering peptide secondary structure preference, proteolytic half-life, and target binding conformation.

Quantitative Differentiation Evidence for N-Fmoc-(+/-)-cis-2-amino-2-methyl-cyclohexane-carboxylic acid Versus Closest Analogs


Cis vs. Trans Cyclohexane β-Amino Acid: Divergent Helical Folding Propensity in Homooligomers

The stereochemical configuration of the cyclohexane ring fundamentally determines the helical secondary structure adopted by β-peptide oligomers. Homooligomers of trans-2-aminocyclohexanecarboxylic acid (trans-ACHC) fold as a robust 14-helix in short peptide sequences in both crystal and solution states, as demonstrated by FTIR, CD, solution NMR, and DFT calculations [1]. In contrast, homochiral oligomers of cis-ACHC do not form helical structures on their own, though cis-ACHC participates in distinct helical folds (11/9-helix and 12/10-helix) within heterooligomers and hybrid α/β-peptides [1][2]. This means that selecting the cis-configured building block—as provided by N-Fmoc-(+/-)-cis-2-amino-2-methyl-cyclohexane-carboxylic acid—directs the peptide design space toward 11/9- or 12/10-helical architectures rather than the 14-helix topology enforced by trans-ACHC, representing a binary conformational switch at the monomer level.

Foldamer β-Peptide Helical secondary structure Conformational constraint

Cα-Methyl (Tetrasubstituted) vs. Non-Methylated Amino Acid: Proteolytic Stability Enhancement

The α-methyl substituent on N-Fmoc-(+/-)-cis-2-amino-2-methyl-cyclohexane-carboxylic acid creates a Cα-tetrasubstituted center, a structural class independently demonstrated to confer significant proteolytic resistance. A patent (US 20160318987) explicitly teaches that incorporation of alpha-methyl-functionalized amino acids directly into the peptide main chain produces peptides that are 'substantially resistant to proteolytic degradation' including resistance to DPP-IV, neprilysin, chymotrypsin, plasmin, thrombin, kallikrein, elastase, trypsin, and pepsin, while 'maintaining substantially the same receptor potency and selectivity' as the unmodified peptide [1]. Parallel evidence from cyclic β-amino acid systems shows that macrocyclic peptides incorporating (1S,2S)-2-aminocyclohexane carboxylic acid (the β-amino acid scaffold related to the target compound) achieve serum half-lives of 48 h and >168 h, compared to 'substantially shorter' half-lives when these constrained residues are replaced by alanine [2]. While direct half-life data for peptides containing the specific N-Fmoc-cis-2-amino-2-methyl-cyclohexane-carboxylic acid residue are not published, the class-level inference from both Cα-tetrasubstituted α-amino acids and cyclic β-amino acids predicts enhanced proteolytic stability compared to non-methylated or non-constrained analogs.

Protease resistance Peptide stability Cα-tetrasubstituted amino acid Therapeutic peptide half-life

Cyclohexane (C6) vs. Cyclopentane (C5) Ring: Differential Helix Type Induction and Proteolytic Stability

The six-membered cyclohexane ring in the target compound confers distinct conformational and stability properties compared to the five-membered cyclopentane analog. Pioneering work on β-peptide foldamers demonstrated that homooligomers of trans-ACHC (cyclohexane scaffold) fold as a 14-helix, while homooligomers of trans-ACPC (cyclopentane scaffold) fold as a 12-helix, representing fundamentally different hydrogen-bonding patterns (14-membered vs. 12-membered pseudocycles) [1]. For cis-configured analogs, cis-ACHC participates in 12/10-helix formation, whereas the cyclopentane counterpart exhibits different folding behavior [2]. Furthermore, studies on bulky cycloalkyl amino acid derivatives have demonstrated that 'larger ring sizes exhibit greater effects' on enhancing proteolytic stability in model peptides, with the increased rigidity from the larger ring promoting more stable folded states that are less susceptible to protease cleavage [3]. The target compound's cyclohexane core therefore provides a ring-size-dependent enhancement in both conformational predictability and proteolytic stability that the cyclopentane analog (N-Fmoc-cis-2-amino-2-methyl-cyclopentane-carboxylic acid, CAS not specified but commercially available as Sigma-Aldrich CDS024482) cannot match.

Ring size effect Foldamer helix type Proteolytic stability Conformational constraint

Cis-Configured Methyl-Substituted ACHC vs. Unsubstituted cis-ACHC: Enhanced 11/9-Helix Stabilization in Protic Solvents

The introduction of a methyl substituent onto the cyclohexane ring of cis-ACHC analogs has been shown to significantly enhance helical folding propensity in biologically relevant protic (aqueous) solvent conditions. Research on α/β-peptide foldamers demonstrated that a cis-ACHC analogue bearing a methyl group at the 4-position (cis-2-amino-cis-4-methylcyclohexanecarboxylic acid) 'significantly stabilizes the 11/9-helix propensity in protic solvents,' whereas the unsubstituted cis-ACHC shows decreasing folding propensity as solvent polarity increases [1]. Although the methyl group in the target compound is at the Cα position (2-position) rather than the 4-position, the general principle that methyl substitution on the cyclohexane ring enhances helical stability in polar media is mechanistically relevant. The target compound's α-methyl substituent, combined with its cis ring configuration, is expected to provide enhanced conformational stability compared to the non-methylated cis-ACHC building block (N-Fmoc-cis-2-amino-cyclohexane-carboxylic acid, available as Sigma-Aldrich CDS024476 or equivalent).

11/9-Helix stabilization Protic solvent folding Methyl substitution effect cis-ACHC analogue

Racemic (+/-) Mixture vs. Enantiopure Form: Screening-Phase Utility and Procurement Economics

The (+/-) designation indicates this product is supplied as a racemic mixture of (1S,2R) and (1R,2S) enantiomers [1]. Commercial availability in racemic form at 95% minimum purity (AKSci) or as part of the Sigma-Aldrich AldrichCPR collection provides a cost-effective entry point for initial conformational screening and structure-activity relationship (SAR) studies . In contrast, enantiopure versions of similar constrained cyclic amino acids typically require custom chiral synthesis or preparative chiral chromatography, commanding significantly higher prices and longer lead times. The InChI key (CJXLKGZDLUALHA-NFBKMPQASA-N) and specific optical rotation data confirm the defined stereochemistry of the supplied material [1]. The racemic supply model allows researchers to first establish whether the constrained scaffold provides a biological or conformational advantage before investing in enantiomer resolution. Post-screening, the active enantiomer can be identified and separately sourced, while the racemic mixture remains suitable for achiral applications such as foldamer secondary structure studies where helix handedness is not the primary endpoint [2].

Racemic screening Enantiomer resolution Procurement economics Chiral amino acid

Fmoc Protection Chemistry: Standard SPPS Compatibility vs. Boc-Protected Alternative

The Fmoc (9-fluorenylmethoxycarbonyl) protecting group on the target compound ensures seamless compatibility with standard Fmoc-based solid-phase peptide synthesis (Fmoc-SPPS) protocols, the dominant methodology in both academic and industrial peptide production . Fmoc deprotection is achieved under mild basic conditions (typically 20% piperidine in DMF), which preserves acid-labile side-chain protecting groups and the peptide-resin linkage [1]. The alternative N-Boc-(+/-)-cis-2-amino-2-methyl-cyclohexane-carboxylic acid (Boc-protected version) requires strongly acidic conditions (TFA) for deprotection, which is incompatible with acid-sensitive peptide modifications and necessitates specialized Boc-SPPS infrastructure [2]. For laboratories standardized on Fmoc-SPPS automation platforms, the Fmoc-protected building block integrates directly into existing synthesis workflows without method revalidation. The Sigma-Aldrich product listing confirms the Fmoc functional group and solid physical form suitable for direct weighing and dissolution in SPPS solvents .

Fmoc-SPPS Solid-phase peptide synthesis Protecting group strategy Deprotection conditions

Optimal Research and Industrial Application Scenarios for N-Fmoc-(+/-)-cis-2-amino-2-methyl-cyclohexane-carboxylic acid


Design of Protease-Resistant Therapeutic Peptide Leads via α-Methyl Substitution Strategy

In therapeutic peptide development programs where short plasma half-life due to proteolytic degradation is a primary liability, the target compound serves as a direct replacement for native or non-methylated amino acid residues at identified protease cleavage sites. The α-methyl (Cα-tetrasubstituted) geometry has been demonstrated in patent literature to confer resistance to a broad panel of clinically relevant proteases including DPP-IV, neprilysin, chymotrypsin, plasmin, thrombin, kallikrein, elastase, trypsin, and pepsin, while maintaining receptor potency and selectivity [1]. The Fmoc protecting group enables direct incorporation into standard Fmoc-SPPS workflows without specialized equipment . Medicinal chemistry teams can systematically scan protease-susceptible positions in lead peptides (e.g., GLP-1 analogs, antimicrobial peptides, or peptide hormones) by substituting native residues with this building block and measuring resulting half-life changes in plasma or serum stability assays.

Construction of cis-Constrained α/β-Peptide Foldamer Libraries for Protein-Protein Interaction (PPI) Inhibition

The cis stereochemistry of the target compound directs peptide folding toward 11/9-helical or 12/10-helical architectures in α/β-peptide heterooligomers, distinct from the 14-helix topology enforced by trans-ACHC [2][3]. This differential folding enables the construction of foldamer libraries with diverse molecular recognition surfaces for targeting challenging protein-protein interactions. The methyl substitution further stabilizes these helical conformations in protic (aqueous) solvent conditions, as demonstrated for structurally related methyl-substituted cis-ACHC analogs [4]. Researchers can incorporate this building block into α/β-peptide sequences using standard Fmoc-SPPS to generate focused foldamer libraries, followed by screening against PPI targets such as Bcl-2 family proteins, MDM2/p53, or other therapeutically relevant interfaces where helical peptidomimetics have shown promise.

Conformational Scanning in Peptide Natural Product Mimicry and SAR Studies

For natural product-derived peptides where the bioactive conformation is unknown or conformation-activity relationships need elucidation, the target compound provides a cyclohexane-based constrained scaffold that systematically restricts backbone flexibility while preserving hydrogen-bonding functionality [2]. The racemic (+/-) nature of the commercially available material enables cost-effective initial screening to determine whether the constrained scaffold enhances or disrupts biological activity before investing in enantiomer resolution . This application is particularly relevant for cyclic peptide natural product mimetics, where incorporation of cis-2-amino-2-methyl-cyclohexane-carboxylic acid can probe the stereochemical and conformational requirements for target binding without requiring total synthesis of the natural product scaffold.

Development of Metabolically Stable Antimicrobial Peptide (AMP) Analogs

Antimicrobial peptides are promising alternatives to conventional antibiotics but suffer from rapid proteolytic degradation in vivo. The incorporation of cyclic β-amino acid building blocks has been independently demonstrated to yield macrocyclic peptides with serum half-lives exceeding 168 hours (>1 week), compared to substantially shorter half-lives for linear or alanine-substituted analogs [5]. The target compound combines the cyclohexane ring constraint with Cα-methyl substitution—two features independently associated with enhanced proteolytic stability—making it a strong candidate for incorporation into AMP sequences undergoing metabolic stability optimization. The Fmoc chemistry allows for straightforward incorporation at any position within the AMP sequence during SPPS, enabling systematic structure-stability relationship studies .

Quote Request

Request a Quote for N-Fmoc-(+/-)-cis-2-amino-2-methyl-cyclohexane-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.